molecular formula C16H15N3O2 B2858289 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1448060-57-8

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B2858289
CAS RN: 1448060-57-8
M. Wt: 281.315
InChI Key: GNSDJKXDWYKFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines, the core structure of the compound , have been identified to possess significant antiviral properties . These compounds can be synthesized using environmentally friendly methods such as microwave irradiation, which is solvent- and catalyst-free, offering a clean and high-yielding process . This makes them suitable for developing new antiviral drugs that are more sustainable to produce.

Anticancer Properties

The derivatives of imidazo[1,2-a]pyridines have been explored for their anticancer activities . They have the potential to act as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in the regulation of cell cycle progression and are therefore a target for cancer therapy .

Antibacterial and Antifungal Effects

These compounds also exhibit antibacterial and antifungal effects . Their mechanism of action includes disrupting the bacterial cell wall synthesis and fungal cell membrane, making them promising candidates for new antibacterial and antifungal agents.

GABA A Receptor Modulation

Imidazo[1,2-a]pyridines can function as GABA A receptor modulators . This application is particularly relevant in the treatment of neurological disorders such as anxiety, where modulation of GABA A receptors can have therapeutic effects.

Antiulcer Activity

The compound’s framework has shown promise in antiulcer activity . It can be used to develop drugs that reduce gastric acid secretion and protect the stomach lining, providing a new avenue for ulcer treatment.

Material Science Innovations

In the field of material science , imidazo[1,2-a]pyridine derivatives have been utilized in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . Their luminescent properties make them versatile for various technological applications.

Mechanism of Action

While the specific mechanism of action for “N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” is not available, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions for “N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” and similar compounds could involve further exploration of their diverse bioactivity. Given their promising properties, these compounds could be further studied for potential applications in treating various diseases .

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDJKXDWYKFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.